2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound is known for its potential use in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Formation of 2-Phenylacetic Acid Derivative: This involves the reaction of benzyl chloride with phenylacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the 4-benzylpiperidine with the 2-phenylacetic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its interaction with monoamine transporters and receptors, leading to increased neurotransmitter levels in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: Known for its stimulant properties and effects on the central nervous system.
Tetrahydroisoquinoline: Exhibits various pharmacological activities, including neuroprotective effects.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a piperidine ring with a phenylacetic acid moiety allows for diverse chemical reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2.ClH/c22-20(23)19(18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16;/h1-10,17,19H,11-15H2,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTENKENNDKBUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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